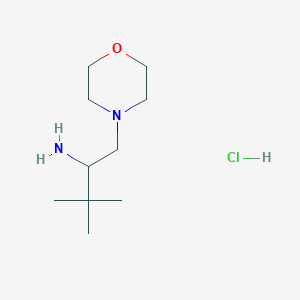

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride, commonly known as DMMBH, is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biochemical industries. It is a crystalline white solid with a molecular weight of 170.6 g/mol and a melting point of 155-157°C. DMMBH is a widely used reagent in chemical synthesis and has been used as a catalyst in numerous pharmaceutical and biochemical processes. It has been used for the synthesis of both small molecules and large proteins, and has been found to be a useful tool for studying the structure and function of proteins.

Scientific Research Applications

Synthesis and Chemical Applications

Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis : This compound is synthesized from dimethoxyacetaldehyde and serine methyl ester. It is used in peptidomimetic chemistry on the solid phase due to its compatibility with solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Hetero-Diels–Alder Reaction Applications : A synthetic procedure to prepare 3,3-dimethyl-4-morpholino-3,4-dihydrocoumarins from substituted salicylaldehydes, morpholine, and isobutyraldehyde has been developed. This process is significant in organic synthesis (Mathur, Prasad, Cameron, & Jha, 2014).

Gas Chromatography-Mass Spectrometry Analysis : This compound is used in the analysis of primary and secondary aliphatic amines in water, employing derivatization methods for accurate detection (Sacher, Lenz, & Brauch, 1997).

Orally Active Neurokinin-1 Receptor Antagonist Synthesis : Used in the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Substituent Effects in Organic Reactions : Studied for its behavior in reactions with various dienophiles, providing insights into the reactivity of 2-morpholinobutadienes (Barluenga, Aznar, Cabal, & Valdés, 1990).

Environmental and Industrial Applications

Analysis in Foodstuffs : Used in the analysis of naturally occurring secondary amines in food, contributing to food chemistry research (Singer & Lijinsky, 1976).

Aminocarbonylations in Organic Chemistry : Important in palladium-catalyzed aminocarbonylation reactions, providing an efficient source for carbon monoxide and dimethylamine in these processes (Wan, Alterman, Larhed, & Hallberg, 2002).

Surface Charge Studies in Corrosion Inhibition : Studied for its effects on the surface charge properties of iron oxides, relevant in corrosion inhibition research in power plants (Bénézeth, Wesolowski, Palmer, & Machesky, 2009).

properties

IUPAC Name |

3,3-dimethyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.ClH/c1-10(2,3)9(11)8-12-4-6-13-7-5-12;/h9H,4-8,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNDRSUKSDUNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCOCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)

![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)

![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)